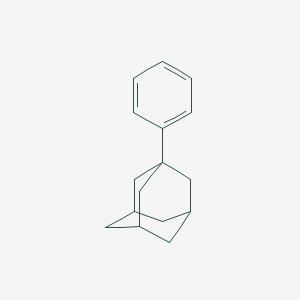

1-Phenyladamantane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenyladamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20/c1-2-4-15(5-3-1)16-9-12-6-13(10-16)8-14(7-12)11-16/h1-5,12-14H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XACJBFHSZJWBBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50878034 | |

| Record name | 1-PHENYLADAMANTANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30176-62-6, 780-68-7 | |

| Record name | 1-PHENYLADAMANTANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PHENYLADAMANTANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Solubility Profile & Solvent Selection for 1-Phenyladamantane

This guide details the solubility profile, physicochemical properties, and purification protocols for 1-phenyladamantane (CAS 780-68-7). It is designed for researchers requiring precise solvent selection for synthesis, recrystallization, and formulation.

Executive Summary

1-Phenyladamantane is a bulky, lipophilic hydrocarbon consisting of a rigid adamantane cage substituted at the bridgehead position with a phenyl ring. Its solubility behavior is governed by the interplay between the high dispersion forces of the diamondoid cage and the

For research and development, this compound presents a classic "hydrophobic scaffold" challenge: it is highly soluble in non-polar organic solvents but practically insoluble in aqueous media. Successful manipulation requires selecting solvents that balance these hydrophobic interactions against polarity—specifically for processes like recrystallization (where temperature-dependent solubility is key) and liquid-liquid extraction .

Physicochemical Profile

Understanding the fundamental properties of 1-phenyladamantane is prerequisite to predicting its behavior in solution.

| Property | Value / Characteristic | Technical Implication |

| CAS Number | 780-68-7 | Unique identifier for procurement/safety checks. |

| Molecular Formula | High carbon-to-hydrogen ratio indicates high lipophilicity. | |

| Molecular Weight | 212.33 g/mol | Moderate size, allowing for significant Van der Waals interactions. |

| Melting Point | 84°C - 88°C | Significantly lower than unsubstituted adamantane (270°C) due to symmetry breaking, facilitating lower-temperature recrystallization. |

| LogP (Estimated) | ~5.8 - 6.2 | Extremely lipophilic. Partitions almost exclusively into organic phases. |

| Hansen Solubility | High | Solvents with high dispersion parameters (e.g., Toluene, DCM) are thermodynamically favored. |

Solubility Landscape

The solubility of 1-phenyladamantane can be categorized into three distinct classes based on solvent interaction mechanisms.

Class I: Good Solvents (High Solubility)

Used for: Reaction medium, extraction, initial dissolution. These solvents share high dispersion forces and/or aromatic character, matching the solute's energy profile.

-

Dichloromethane (DCM): Excellent solubility. The primary choice for liquid-liquid extraction from aqueous reaction quenches.

-

Toluene / Benzene: High solubility due to

- -

Tetrahydrofuran (THF): Good solubility; useful for reactions requiring ether solvents.

-

Chloroform: Similar performance to DCM but often avoided due to higher toxicity unless necessary for NMR (

).

Class II: Recrystallization Solvents (Temperature-Dependent)

Used for: Purification. These solvents exhibit a steep solubility curve—dissolving the compound at boiling point but precipitating it upon cooling.

-

Ethanol (Absolute): The gold standard. 1-Phenyladamantane is sparingly soluble in cold ethanol but soluble in hot ethanol.

-

Isopropanol (IPA): Similar to ethanol but with a higher boiling point, allowing for greater solute load at saturation.

-

Hexane: While generally a "good" solvent, it can be used for recrystallization if cooled to -20°C or -78°C, often yielding high-purity crystals.

Class III: Anti-Solvents (Insoluble)

Used for: Precipitation, crashing out products.

-

Water: Completely insoluble.

-

Methanol: Low solubility at room temperature; effective anti-solvent when added to a DCM or Toluene solution.

-

Acetonitrile: Poor solubility due to high polarity and lack of strong dispersion capabilities.

Summary Data Table

| Solvent | Solubility Rating | Primary Application | Mechanism |

| Dichloromethane | High (>100 mg/mL) | Extraction / Chromatography | Polarizability / Dispersion |

| Toluene | High | Reaction Solvent | |

| Hexane | Moderate-High | Chromatography / Low-Temp Cryst. | Hydrophobic Effect |

| Ethanol | Temperature Dependent | Recrystallization | Polarity mismatch at low temp |

| Methanol | Low | Anti-solvent / Wash | High Polarity |

| Water | Negligible | Phase Separation | Hydrophobic Exclusion |

Experimental Protocols

Protocol A: Recrystallization (Purification)

Objective: Purify crude 1-phenyladamantane to remove synthesis byproducts (e.g., unreacted adamantane or oligomers).

Solvent System: Ethanol (Single solvent) or Ethanol/Water (Solvent/Anti-solvent).

-

Preparation: Place crude solid in an Erlenmeyer flask. Add a magnetic stir bar.

-

Dissolution: Add Ethanol dropwise while heating the flask on a hot plate (approx. 70°C).

-

Critical Step: Add only enough solvent to dissolve the solid at the boiling point. If the solution is colored, add activated charcoal and filter hot.

-

-

Nucleation: Remove from heat. Allow the flask to cool to room temperature undisturbed.

-

Observation: White needles or plates should begin to form.

-

-

Maximizing Yield: Once at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes.

-

Collection: Filter the crystals using a Buchner funnel with vacuum suction.

-

Washing: Wash the filter cake with cold ethanol (-20°C) to remove surface impurities without redissolving the product.

-

Drying: Dry under high vacuum to remove residual solvent.

Protocol B: Saturation Solubility Determination (Shake-Flask Method)

Objective: Determine exact solubility limits for formulation.

-

Add excess 1-phenyladamantane to a vial containing the target solvent (e.g., 5 mL).

-

Agitate at constant temperature (25°C) for 24 hours.

-

Filter the suspension through a 0.45 µm PTFE syringe filter (hydrophobic membrane is essential).

-

Quantify the filtrate concentration using HPLC (UV detection at 254 nm, utilizing the phenyl chromophore).

Visualization: Solubility Decision Logic

The following diagram illustrates the logical flow for selecting a solvent based on the intended process step.

Caption: Decision tree for solvent selection based on thermodynamic interaction requirements.

Thermodynamic Analysis (Hansen Parameters)

The solubility behavior can be rationalized using Hansen Solubility Parameters (HSP).

-

(Dispersion): 1-Phenyladamantane has a high

-

(Polarity) &

Implication:

-

Match: Solvents like Toluene (

) match the solute's dispersion energy, leading to high solubility. -

Mismatch: Solvents like Water (

) have a massive hydrogen-bonding component that 1-phenyladamantane cannot disrupt, leading to phase separation (hydrophobic effect). -

The "Sweet Spot": Ethanol has moderate

, which makes it a poor solvent at room temperature (energy penalty), but increasing temperature provides enough thermal energy to overcome this barrier, enabling the recrystallization mechanism.

References

-

ChemicalBook. (n.d.). 1-Phenyladamantane Properties and Melting Point Data. Retrieved from

-

PubChem. (n.d.). 1-Phenyladamantane Compound Summary (CID 522696). National Center for Biotechnology Information. Retrieved from

-

Newman, D. A., et al. (2014). Copper-Catalyzed Intermolecular Amidation and Imidation of Unactivated Alkanes. Journal of the American Chemical Society. (Describes synthesis and workup using benzene/chlorobenzene). Retrieved from

-

Sigma-Aldrich. (n.d.). Safety Data Sheet for 1-Phenyladamantane. (Confirming insolubility in water). Retrieved from

An In-depth Technical Guide to the Lipophilicity of 1-Phenyladamantane in Drug Design

Executive Summary

In modern medicinal chemistry, the strategic modulation of a drug candidate's physicochemical properties is paramount to achieving clinical success. Among these properties, lipophilicity stands out as a critical determinant of a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a deep dive into the use of the 1-phenyladamantane moiety, a unique three-dimensional, rigid, and highly lipophilic scaffold. We will explore its profound impact on drug design, moving beyond the simplistic view of adamantane as a mere "lipophilic bullet" to a nuanced understanding of its role in enhancing metabolic stability, target engagement, and overall druglikeness. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced bioisosteric replacements to overcome common developmental hurdles.

The Adamantane Scaffold: More Than a Hydrophobic Anchor

The journey of adamantane in medicinal chemistry began with the discovery of Amantadine's antiviral properties in the 1960s.[1][2][3] Since then, the adamantane cage has been incorporated into numerous clinically approved drugs for a wide range of diseases, including type 2 diabetes, neurodegenerative disorders, and viral infections.[4][5] Its utility stems from a unique combination of properties:

-

Exceptional Lipophilicity: The rigid, saturated hydrocarbon framework of adamantane is inherently lipophilic. Incorporating it into a molecule significantly increases its partition coefficient (logP), a key measure of lipophilicity.[6][7]

-

Three-Dimensional Structure: Unlike flat aromatic rings, the adamantane cage is a bulky, globular structure. This three-dimensionality allows for a more effective and precise exploration of binding pockets in drug targets, providing a powerful tool to escape the "flat land" of traditional drug discovery, which is often dominated by aromatic systems.[4][6]

-

Metabolic Stability: The adamantane core is exceptionally resistant to metabolic degradation. Its rigid structure can sterically shield adjacent functional groups from enzymatic cleavage by metabolic enzymes like Cytochrome P450s, thereby increasing the drug's plasma half-life and stability.[2][6]

The 1-phenyladamantane moiety combines the desirable properties of the adamantane cage with a phenyl group, creating a versatile building block for fine-tuning a drug candidate's profile.

Quantifying the Lipophilic Contribution of 1-Phenyladamantane

To appreciate the impact of the 1-phenyladamantane group, it is instructive to compare its calculated lipophilicity (cLogP) with its constituent parts. The inclusion of an adamantyl group is estimated to increase the cLogP value of a given drug by approximately 3.1 log units.[6]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | cLogP (Calculated) |

| Benzene | C₆H₆ | 78.11 | 2.13 |

| Adamantane | C₁₀H₁₆ | 136.24 | 3.35 |

| 1-Phenyladamantane | C₁₆H₂₀ | 212.33 | 5.48 |

Note: cLogP values are estimates and can vary based on the algorithm used. The values presented serve for comparative purposes.

This table clearly demonstrates that the 1-phenyladamantane moiety possesses a significantly higher lipophilicity than either benzene or adamantane alone, making it a potent tool for medicinal chemists looking to increase a compound's hydrophobicity.

The Impact of 1-Phenyladamantane-Mediated Lipophilicity on ADMET Properties

Lipophilicity is a double-edged sword in drug discovery; it is essential for membrane permeation but can also lead to undesirable outcomes if not carefully optimized.[8][][10] The incorporation of a 1-phenyladamantane group offers a strategic way to navigate this balance.

Sources

- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. connectsci.au [connectsci.au]

- 7. mdpi.com [mdpi.com]

- 8. Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Electronic & Structural Synergy: The Role of 1-Phenyladamantane Motifs in High-Efficiency OLEDs

Executive Summary: The "Diamondoid" Anchor

In the pursuit of high-efficiency Organic Light-Emitting Diodes (OLEDs), particularly those utilizing Phosphorescence (PHOLED) and Thermally Activated Delayed Fluorescence (TADF), the management of excitons is paramount.[1] 1-Phenyladamantane represents a critical structural motif that solves a fundamental paradox in organic electronics: How do we increase thermal stability and solubility without compromising the high triplet energy (

This guide analyzes 1-phenyladamantane not merely as a molecule, but as a functional "anchor." Its adamantyl cage acts as an electronic insulator and steric shield, while the phenyl ring serves as the conjugation linker. This unique duality allows it to suppress Aggregation-Caused Quenching (ACQ) and Triplet-Triplet Annihilation (TTA) while significantly boosting the Glass Transition Temperature (

Part 1: Molecular Architecture & Electronic Theory[1]

The Insulating Shield Mechanism

The core utility of 1-phenyladamantane lies in the electronic decoupling between the adamantane cage and the phenyl ring.

-

Electronic Insulation: The adamantane cage consists entirely of

hybridized carbons. Unlike conjugated substituents (e.g., fluorene), it does not participate in -

Steric Bulk (The "Spacer" Effect): The three-dimensional, diamondoid structure of adamantane (diameter

7 Å) prevents planar

Critical Electronic Parameters

The following table summarizes the electronic baseline of the 1-phenyladamantane moiety when integrated into host materials (e.g., Carbazole derivatives like Ad-mCP) compared to non-adamantane analogs.

Table 1: Comparative Electronic & Physical Properties

| Parameter | 1-Phenyladamantane Motif (e.g., Ad-mCP) | Standard Analog (e.g., mCP) | Impact of Adamantane |

| Triplet Energy ( | ~2.90 eV | ~2.90 eV | Neutral: Preserves high |

| HOMO Level | -5.9 to -6.1 eV | -5.9 to -6.1 eV | Minimal: Inductive effect is negligible.[1] |

| LUMO Level | -2.4 eV | -2.4 eV | Minimal: No conjugation extension. |

| Glass Transition ( | > 170°C | ~ 60°C | Major Boost: Prevents crystallization/degradation.[1] |

| Solubility | High (Toluene/Chlorobenzene) | Moderate | Enhanced: Critical for solution processing.[1] |

Data Source Synthesis: Integration of adamantane typically raises

Part 2: Mechanism of Action (Visualization)[1]

The following diagram illustrates how the 1-phenyladamantane motif functions within an OLED emissive layer to prevent quenching.

Figure 1: The steric shielding mechanism.[1] The adamantane cage acts as a physical buffer, preventing the π-π stacking that leads to Aggregation Caused Quenching (ACQ).

Part 3: Synthesis & Purification Protocols[1]

For researchers transitioning from pharmaceutical chemistry (where adamantane is used in drugs like Memantine), it is crucial to note that OLED-grade purity (>99.95%) exceeds standard pharma-grade requirements.[1] Trace metal ions or halogens can act as deep traps, killing device lifetime.

Synthesis Workflow (Friedel-Crafts Approach)

The synthesis of the core 1-phenyladamantane unit is a self-validating electrophilic aromatic substitution.[1]

Step-by-Step Protocol:

-

Reagents: 1-Bromoadamantane (1.0 eq), Benzene (Excess, acts as solvent),

(0.1 eq, Catalyst).[1] -

Reaction: Reflux 1-bromoadamantane in benzene with catalytic Lewis acid for 4-6 hours.

-

Quench: Pour into ice-water/HCl mix to deactivate the catalyst.

-

Validation (TLC/GC): Check for the disappearance of the bromide peak. The product spot should be highly non-polar (

in Hexane).[1]

The Critical Step: Sublimation

Recrystallization is insufficient for OLEDs. You must perform High-Vacuum Gradient Sublimation .[1]

-

Pressure:

Torr. -

Temperature Gradient: Source zone (

C) -

Why? This removes trace organic impurities and solvents that degrade under the high electric fields of an operating OLED.

Figure 2: From synthesis to device.[1] Note the mandatory sublimation step for electronic applications.

Part 4: Application in OLED Stacks

1-Phenyladamantane is rarely used as a standalone layer.[1] It is used as a pendant group on host materials or Hole Transport Layers (HTL).[1]

High-Performance Hosts (Ad-mCP)

The most authoritative application is the modification of mCP (1,3-Bis(N-carbazolyl)benzene).[1]

-

Problem with mCP: Low

(65°C) leads to film crystallization during device operation (Joule heating). -

Solution (Ad-mCP): Attaching the adamantyl group to the central phenyl ring raises

to >170°C [3]. -

Device Result: The triplet energy remains at 2.9 eV, allowing efficient energy transfer to blue phosphorescent dopants (e.g., FIrpic) without back-transfer, but the operational lifetime is significantly extended due to morphological stability.

Solution Processed OLEDs

Due to the aliphatic nature of adamantane, these derivatives exhibit excellent solubility in toluene and chlorobenzene. This enables inkjet printing or spin-coating of the emissive layer, a key requirement for low-cost large-area manufacturing [4].[1]

Part 5: Characterization Methodology

To validate the electronic properties of your synthesized material, follow this characterization triad:

-

Cyclic Voltammetry (CV):

-

Low-Temperature Phosphorescence (77 K):

-

Thermogravimetric Analysis (TGA) & DSC:

References

-

Enhancing Narrowband Blue TADF OLED Performance with Adamantane Group-Integrated Host. ResearchGate. (2024). Describes the synthesis and application of Ad-mCP, highlighting the preservation of Triplet Energy (2.9 eV) and enhancement of Tg.

-

Synthesis and Electro-Optical Properties of Adamantane-Based Host. ResearchGate. (2021). Details the structural benefits of the adamantane cage in preventing aggregation and improving thermal stability in blue phosphorescent OLEDs.

-

Dendritic host materials with non-conjugated adamantane cores. Royal Society of Chemistry. (2020). Discusses solution-processable hosts where the adamantane core provides solubility and high triplet energy (2.83–2.95 eV).

-

Adamantane-Bridged Boron-Nitrogen-based Multi-Resonance TADF Emitters. ChemRxiv. (2025).[1] A recent study on using adamantane as a "cyclization locker" to improve operational lifetime by sixfold.[12]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. irjweb.com [irjweb.com]

- 4. Understanding the Electronic Properties of Acceptor–Acceptor′–Acceptor Triads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Dendritic host materials with non-conjugated adamantane cores for efficient solution-processed blue thermally activated delayed fluorescence OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. chemrxiv.org [chemrxiv.org]

The Adamantane Scaffold: A Cornerstone of Modern Pharmacology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Diamondoid Advantage in Drug Design

Adamantane, a perfectly symmetrical, rigid tricyclic hydrocarbon, has carved a unique and enduring niche in the landscape of medicinal chemistry. First isolated from petroleum in 1933, its diamond-like cage structure was initially a chemical curiosity. However, the discovery of the antiviral properties of its simplest amino derivative, amantadine, in the 1960s, unlocked a new chapter in drug design, establishing adamantane as a "privileged scaffold".[1][2][3] Its distinctive physicochemical properties—pronounced lipophilicity, exceptional metabolic stability, and rigid three-dimensional geometry—offer a powerful toolkit for medicinal chemists to overcome prevalent challenges in drug development, from enhancing bioavailability to improving target engagement.[1][4][5]

This guide provides a comprehensive technical overview of the role of adamantane-based compounds in pharmacology. It delves into the core principles that make this scaffold so effective, explores the mechanisms of action of key approved drugs, presents detailed experimental protocols for their evaluation, and examines the emerging frontiers of adamantane-based therapeutics.

The Physicochemical Power of the Adamantane Moiety

The utility of the adamantane core in drug design is not accidental; it stems from a unique convergence of physical and chemical properties that directly address common hurdles in pharmacokinetics and pharmacodynamics.

-

Lipophilicity and Membrane Permeability: The hydrocarbon cage of adamantane is inherently lipophilic. Incorporating this moiety into a drug candidate can significantly increase its ability to cross biological membranes, including the blood-brain barrier. This enhanced permeability can lead to improved oral bioavailability and better distribution to target tissues.[1]

-

Metabolic Stability: The rigid, strain-free structure of adamantane is highly resistant to enzymatic degradation.[1] By strategically placing the adamantane group, it can shield more labile parts of a molecule from metabolic enzymes, thereby prolonging the drug's half-life and reducing the required dosing frequency.

-

Rigidity and Target Binding: Unlike flexible alkyl chains, the adamantane scaffold provides a rigid anchor for pharmacophoric groups. This pre-organizes the molecule into a conformationally restricted state, which can lead to a lower entropic penalty upon binding to a target protein, resulting in higher affinity and selectivity.[6][7]

-

Escaping "Flatland": Modern drug discovery has often been criticized for its focus on flat, aromatic structures. Adamantane offers a route to escape this "flatland" by introducing a three-dimensional element that can explore deeper and more complex binding pockets within protein targets.[6][7]

Key Therapeutic Classes of Adamantane-Based Drugs

The versatility of the adamantane scaffold is underscored by its successful application across a diverse range of therapeutic areas.

Antiviral Agents: The M2 Proton Channel Blockers

The first therapeutic success for adamantane derivatives came with the development of amantadine and its α-methyl derivative, rimantadine, as inhibitors of the influenza A virus.

Mechanism of Action: Amantadine and rimantadine specifically target the M2 proton channel, a homotetrameric protein embedded in the viral envelope.[8] This channel is crucial for the uncoating of the virus within the host cell's endosome. By blocking the M2 channel, these drugs prevent the influx of protons into the viral particle, which is necessary for the release of the viral ribonucleoprotein complex into the cytoplasm, thus halting viral replication at an early stage.[8][9]

Challenges: The widespread use of amantadine and rimantadine has led to the emergence of resistant influenza A strains, primarily due to point mutations in the M2 protein (e.g., S31N).[1][10] This has significantly limited their clinical utility against seasonal flu.

Neuroprotective Agents: Modulating the NMDA Receptor

Memantine, an aminoadamantane derivative, is a cornerstone in the symptomatic treatment of moderate-to-severe Alzheimer's disease.

Mechanism of Action: Memantine is an uncompetitive, low-to-moderate affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor. In Alzheimer's disease, excessive glutamate release is thought to cause excitotoxicity and neuronal damage through overstimulation of NMDA receptors. Memantine blocks the NMDA receptor channel when it is open, preventing excessive influx of Ca2+. Its rapid off-rate and voltage dependency mean that it does not interfere with the normal physiological function of the receptor, which is important for learning and memory.[6]

Antidiabetic Agents: DPP-4 Inhibition

The adamantane scaffold has also found its way into modern treatments for type 2 diabetes mellitus, exemplified by the dipeptidyl peptidase-4 (DPP-4) inhibitors saxagliptin and vildagliptin.[11]

Mechanism of Action: DPP-4 is an enzyme that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. By inhibiting DPP-4, saxagliptin and vildagliptin prolong the action of incretin hormones, leading to improved glycemic control. The adamantyl group in these molecules contributes to their potent and selective binding to the S2 extensive pocket of the DPP-4 enzyme.

Experimental Protocols for the Evaluation of Adamantane-Based Compounds

For drug development professionals, rigorous and reproducible experimental evaluation is paramount. Here, we outline standardized protocols for assessing the activity of adamantane-based drugs in their respective therapeutic areas.

Protocol 1: M2 Proton Channel Inhibition Assay (Yeast-Based Growth Restoration)

This high-throughput assay is a powerful tool for screening novel adamantane derivatives for their ability to block the influenza A M2 proton channel.[12][13]

Principle: Expression of the M2 proton channel is toxic to Saccharomyces cerevisiae (yeast), leading to growth inhibition. Compounds that block the channel's activity will restore yeast growth.

Step-by-Step Methodology:

-

Yeast Strain: Utilize a yeast strain engineered for inducible expression of the M2 protein (e.g., under the GAL1 promoter).

-

Culture Preparation: Grow the yeast strain in a non-inducing medium (e.g., containing raffinose) to mid-log phase.

-

Assay Plate Preparation:

-

In a 96-well microplate, add the test compounds (dissolved in DMSO) to the desired final concentrations. Include positive (amantadine) and negative (DMSO vehicle) controls.

-

Add the yeast culture, diluted in inducing medium (containing galactose), to each well.

-

-

Incubation: Incubate the plates at 30°C with shaking for 24-48 hours.

-

Data Acquisition: Measure the optical density at 600 nm (OD600) using a microplate reader to quantify yeast growth.

-

Analysis: Calculate the percentage of growth restoration for each compound relative to the positive and negative controls. Determine the EC50 (half-maximal effective concentration) for active compounds.

Protocol 2: NMDA Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine the binding affinity of memantine and its analogs to the NMDA receptor.[14][15]

Principle: The assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the NMDA receptor channel site (e.g., [3H]MK-801).

Step-by-Step Methodology:

-

Membrane Preparation: Prepare synaptic membranes from rat forebrain tissue.

-

Assay Buffer: Prepare a buffer solution (e.g., 5 mM Tris-HCl, pH 7.4).

-

Reaction Mixture: In a microcentrifuge tube, combine:

-

Synaptic membranes

-

[3H]MK-801 (radioligand)

-

Glutamate and glycine (to open the channel)

-

Varying concentrations of the test compound or memantine.

-

-

Incubation: Incubate the mixture at room temperature for 2-4 hours to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Analysis: Determine the IC50 (half-maximal inhibitory concentration) of the test compound and calculate its binding affinity (Ki) using the Cheng-Prusoff equation.

Protocol 3: DPP-4 Enzyme Inhibition Assay (Fluorometric)

This is a standard in vitro assay to measure the inhibitory activity of compounds like saxagliptin against the DPP-4 enzyme.[2][16][17]

Principle: The assay uses a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC). Cleavage of this substrate by DPP-4 releases the highly fluorescent AMC, which can be quantified.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a Tris buffer (e.g., 100 mM, pH 8.0).

-

Dissolve recombinant human DPP-4 enzyme and the Gly-Pro-AMC substrate in the assay buffer.

-

Dissolve test compounds in DMSO.

-

-

Assay Plate Setup: In a 96-well black microplate, add:

-

Assay buffer

-

Test compound at various concentrations.

-

DPP-4 enzyme solution.

-

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the Gly-Pro-AMC substrate solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately measure the fluorescence (Excitation: ~360 nm, Emission: ~460 nm) every minute for 30 minutes using a fluorescence plate reader.

-

Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time plot). Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Quantitative Impact of the Adamantane Scaffold

The decision to incorporate an adamantane moiety is often driven by the goal of optimizing pharmacokinetic and pharmacodynamic properties. The following table provides a comparative overview of how this scaffold has influenced key drug parameters.

| Drug Class | Adamantane-Containing Drug | Key Property | Impact of Adamantane Moiety |

| Antiviral | Amantadine | CNS Penetration | High lipophilicity facilitates crossing the blood-brain barrier. |

| Neuroprotective | Memantine | Receptor Binding | The rigid scaffold optimally positions the amine for interaction within the NMDA receptor channel. |

| Antidiabetic | Saxagliptin | Target Affinity | The adamantyl group provides a strong hydrophobic interaction with the S2 pocket of the DPP-4 enzyme, enhancing potency. |

| Antiacne | Adapalene | Metabolic Stability | The adamantane group sterically hinders metabolic degradation, contributing to its topical efficacy. |

Emerging Frontiers and Future Directions

The story of adamantane in pharmacology is far from over. Researchers are continuously exploring new applications for this versatile scaffold.

-

Oncology: Adamantane derivatives are being investigated as anticancer agents, with some compounds showing promising activity as inhibitors of histone deacetylases (HDACs) and other cancer-related targets.[18][19]

-

Kinase Inhibition: The rigid nature of the adamantane cage makes it an attractive scaffold for designing selective kinase inhibitors, a major focus in cancer and inflammation research.

-

Bioisosteric Replacement: Adamantane is increasingly used as a bioisostere for phenyl groups and other cyclic moieties to improve solubility, metabolic stability, and other ADME properties.[6][20]

-

Drug Delivery: The lipophilic nature of adamantane is being exploited in drug delivery systems, such as in the formation of host-guest complexes with cyclodextrins to improve the solubility and bioavailability of poorly soluble drugs.[1][21]

Conclusion

From its serendipitous discovery as an antiviral agent to its rational incorporation into modern therapeutics for neurodegenerative and metabolic diseases, the adamantane scaffold has proven to be a remarkably versatile and valuable tool in drug discovery. Its unique combination of rigidity, lipophilicity, and metabolic stability allows medicinal chemists to address fundamental challenges in pharmacology with elegance and efficiency. As our understanding of complex biological targets deepens, the three-dimensional opportunities presented by this simple diamondoid cage will undoubtedly continue to inspire the design of the next generation of innovative medicines.

References

-

Journal of Chemical Health Risks. (2025, October 5). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. [Link]

-

ResearchGate. (2025, August 10). Synthesis of Functionalized Adamantane Derivatives: (3 + 1)-Scaffolds for Applications in Medicinal and Material Chemistry. ResearchGate. [Link]

-

Bio-protocol. (n.d.). 3.4. DPP-IV–Inhibitory Activity Assay. Bio-protocol. [Link]

-

PMC. (2025, October 17). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC. [Link]

-

ResearchGate. (2025, August 6). Use of the Adamantane Structure in Medicinal Chemistry. ResearchGate. [Link]

-

Springer Protocols. (1999). The Use of Ligand Binding in Assays of NMDA Receptor Function. Springer Protocols. [Link]

-

PubMed. (2003, September 15). [Structure and antiviral activity of adamantane-containing polymer preparation]. PubMed. [Link]

-

ASM Journals. (n.d.). Detection of Proton Movement Directly across Viral Membranes To Identify Novel Influenza Virus M2 Inhibitors. ASM Journals. [Link]

-

ResearchGate. (2025, August 7). New Adamantane Derivatives with Sigma Affinity and Antiproliferative Activity. ResearchGate. [Link]

-

Pharmacy 180. (n.d.). SAR of Adamantane Amines. Pharmacy 180. [Link]

-

Frontiers. (2022, May 11). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers. [Link]

-

Semantic Scholar. (n.d.). Adamantane - A Lead Structure for Drugs in Clinical Practice. Semantic Scholar. [Link]

-

PubMed. (2015, May 15). Multifunctional adamantane derivatives as new scaffolds for the multipresentation of bioactive peptides. PubMed. [Link]

-

ConnectSci. (2024, August 2). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. [Link]

-

MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]

-

ResearchGate. (2024, August 2). Unlocking therapeutic potential: the role of adamantane in drug discovery. ResearchGate. [Link]

-

NIH. (n.d.). Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. NIH. [Link]

-

NIH. (2013, February 1). Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay. NIH. [Link]

-

PMC. (n.d.). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. PMC. [Link]

-

Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. Reaction Biology. [Link]

-

ACS Publications. (n.d.). Antiviral agents. 2. Structure-activity relations of compounds related to 1-adamantanamine. Journal of Medicinal Chemistry. [Link]

-

Royal Society of Chemistry. (2012, March 30). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Analytical Methods. [Link]

-

Bentham Science Publishers. (2016, August 1). Adamantane – A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 14). The Significance of Adamantane Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Journal of Chemical Health Risks. (2025, October 27). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Journal of Chemical Health Risks. [Link]

-

ResearchGate. (2023, October 11). Adamantane-containing drug delivery systems. ResearchGate. [Link]

-

ACS Publications. (2020, July 17). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. [Link]

-

eScholarship. (n.d.). Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay. eScholarship. [Link]

-

ACS Omega. (2023, March 29). Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles. ACS Omega. [Link]

-

ACS Publications. (2017, August 25). Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist. ACS Chemical Neuroscience. [Link]

-

Ingenta Connect. (2016, August 1). Adamantane – A Lead Structure for Drugs in Clinical Practic... Ingenta Connect. [Link]

-

MDPI. (2017, February 16). Adamantane in Drug Delivery Systems and Surface Recognition. MDPI. [Link]

-

PubMed. (2001, May 15). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. PubMed. [Link]

-

Medical University of Vienna. (n.d.). On the True Affinity of Glycine for Its Binding Site at the NMDA Receptor Complex. Medical University of Vienna. [Link]

-

Frontiers. (2022, January 14). From Acid Activation Mechanisms of Proton Conduction to Design of Inhibitors of the M2 Proton Channel of Influenza A Virus. Frontiers. [Link]

-

ProQuest. (n.d.). Structure-Based Design of Inhibitors Targeting Influenza A Virus M2 Proton Channel (A/M2). ProQuest. [Link]

-

MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. MilliporeSigma. [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. bio-protocol.org [bio-protocol.org]

- 3. jchr.org [jchr.org]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. connectsci.au [connectsci.au]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. [Structure and antiviral activity of adamantane-containing polymer preparation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay [escholarship.org]

- 14. reactionbiology.com [reactionbiology.com]

- 15. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 17. sigmaaldrich.cn [sigmaaldrich.cn]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 1-Phenyladamantane: A Detailed Laboratory Scale Protocol

Introduction

1-Phenyladamantane is a key synthetic intermediate in the development of novel pharmaceuticals and advanced materials. Its rigid, bulky adamantyl cage imparts unique properties such as high thermal stability, lipophilicity, and predictable three-dimensional structure. These characteristics make it a valuable building block in medicinal chemistry for designing enzyme inhibitors, receptor antagonists, and drug delivery systems. This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 1-phenyladamantane via a Friedel-Crafts alkylation reaction, a robust and widely employed method for forming carbon-carbon bonds between aromatic and aliphatic systems.

The described protocol prioritizes safety, reproducibility, and high yield, offering detailed explanations for each step to ensure a thorough understanding of the underlying chemical principles. This guide is intended for researchers, scientists, and professionals in drug development and materials science.

Reaction Principle: Electrophilic Aromatic Substitution

The synthesis of 1-phenyladamantane is achieved through a Friedel-Crafts alkylation, a classic example of electrophilic aromatic substitution.[1][2] In this reaction, an alkyl group is attached to an aromatic ring. The process is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which facilitates the formation of a carbocation from the alkylating agent.[2]

This protocol will utilize 1-bromoadamantane as the alkylating agent and benzene as the aromatic substrate. The reaction proceeds through the following key steps:

-

Formation of the Adamantyl Carbocation: The Lewis acid catalyst, aluminum chloride, abstracts the bromide from 1-bromoadamantane, generating a stable tertiary carbocation at the 1-position of the adamantane cage.

-

Electrophilic Attack: The electron-rich benzene ring acts as a nucleophile, attacking the electrophilic adamantyl carbocation. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion.[3]

-

Deprotonation: A weak base, such as the AlCl₃Br⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the benzene ring and yielding the final product, 1-phenyladamantane.

It is important to note that Friedel-Crafts alkylations can be prone to carbocation rearrangements.[3] However, the tertiary nature of the 1-adamantyl carbocation makes it relatively stable and less likely to undergo rearrangement.[4][5]

Materials and Equipment

Reagents and Solvents

| Reagent/Solvent | Formula | Grade | Supplier | Notes |

| 1-Bromoadamantane | C₁₀H₁₅Br | ≥98% | e.g., Sigma-Aldrich | Starting material. |

| Benzene | C₆H₆ | Anhydrous, ≥99.8% | e.g., Fisher Scientific | Reactant and solvent. Caution: Benzene is a known carcinogen. |

| Aluminum Chloride | AlCl₃ | Anhydrous, ≥99% | e.g., Acros Organics | Lewis acid catalyst. Caution: Reacts violently with water. |

| Dichloromethane (DCM) | CH₂Cl₂ | ACS Grade | e.g., VWR | For extraction. |

| Hydrochloric Acid (HCl) | HCl | Concentrated (37%) | e.g., J.T. Baker | For work-up. |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | Saturated aqueous solution | - | For neutralization. |

| Brine (Sodium Chloride) | NaCl | Saturated aqueous solution | - | For washing. |

| Anhydrous Magnesium Sulfate | MgSO₄ | ACS Grade | e.g., EMD Millipore | For drying organic phase. |

| Hexane | C₆H₁₄ | ACS Grade | e.g., Macron Fine Chemicals | For recrystallization. |

Equipment

-

Round-bottom flasks (100 mL and 250 mL)

-

Magnetic stirrer and stir bars

-

Reflux condenser with a drying tube (filled with calcium chloride)

-

Ice-water bath

-

Heating mantle

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass funnel and filter paper

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders

-

Spatulas

-

pH paper

Experimental Protocol

The following diagram outlines the key stages of the synthesis workflow.

Caption: Workflow for the synthesis of 1-phenyladamantane.

Step-by-Step Procedure

-

Reaction Setup:

-

In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-bromoadamantane (5.0 g, 23.2 mmol) in anhydrous benzene (40 mL).

-

Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

-

Set up a reflux condenser on the flask and attach a drying tube containing calcium chloride to the top of the condenser to protect the reaction from atmospheric moisture.

-

-

Addition of Catalyst:

-

While stirring the cooled solution vigorously, carefully and portion-wise add anhydrous aluminum chloride (3.4 g, 25.5 mmol) over 15-20 minutes. Causality: The slow, portion-wise addition is crucial to control the initial exothermic reaction and prevent a rapid temperature increase, which could lead to unwanted side reactions. The reaction mixture will typically turn reddish-brown and may evolve some hydrogen bromide gas, which should be vented through the drying tube into a fume hood.

-

-

Reaction Progression:

-

After the complete addition of aluminum chloride, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring at room temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) mobile phase.

-

-

Reaction Quenching and Work-up:

-

Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a 250 mL beaker containing a mixture of crushed ice (50 g) and concentrated hydrochloric acid (10 mL). Causality: This step decomposes the aluminum chloride complex and protonates any remaining unreacted benzene. The addition to ice helps to dissipate the heat generated during the quenching process.

-

Stir the mixture for 10-15 minutes until all the ice has melted.

-

-

Extraction and Washing:

-

Transfer the mixture to a 250 mL separatory funnel and extract the product with dichloromethane (3 x 30 mL).

-

Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize any remaining acid, followed by brine (30 mL) to remove any residual water-soluble impurities.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product, a pale yellow solid, can be purified by recrystallization from hot hexane. Dissolve the crude solid in a minimal amount of boiling hexane, then allow it to cool slowly to room temperature, and finally in an ice bath to induce crystallization.

-

Collect the white crystalline product by vacuum filtration, wash with a small amount of cold hexane, and dry in a vacuum oven.

-

Characterization

The identity and purity of the synthesized 1-phenyladamantane can be confirmed by standard analytical techniques:

-

Melting Point: The expected melting point of 1-phenyladamantane is in the range of 83-86 °C.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.15 (m, 5H, Ar-H), 2.10 (s, 3H, adamantyl-H), 1.90-1.70 (m, 12H, adamantyl-H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 151.0, 128.2, 126.5, 125.0, 49.5, 43.0, 36.0, 29.0.

-

Mass Spectrometry (EI): m/z 212 (M⁺).

Safety Precautions

-

Benzene: Benzene is a known carcinogen and is highly flammable. All manipulations involving benzene must be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.

-

Aluminum Chloride: Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride gas.[6][7] Handle it in a dry environment, such as a glove box or a fume hood with precautions to exclude moisture.[7][8] Avoid inhalation of dust and contact with skin and eyes.[9] In case of skin contact, immediately brush off the excess chemical and wash the affected area with copious amounts of water for at least 30 minutes.[6]

-

1-Bromoadamantane: While not as hazardous as the other reagents, it is an irritant. Avoid contact with skin and eyes.

-

General Precautions: Always wear appropriate PPE. Perform the reaction in a well-ventilated fume hood. Keep a supply of dry sand available for smothering any potential fires involving aluminum chloride.[7]

References

-

Wikipedia. (2023, December 29). Friedel–Crafts reaction. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

- Google Patents. (n.d.). US5015758A - Process for the preparation of 1-adamantane derivatives.

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

Phan, T. P. D., et al. (2021). A simple method for synthesis of amantadine hydrochloride. International Journal of Pharmaceutical Sciences and Research, 13(2), 763-775. Retrieved from [Link]

-

PubMed. (2025, April 14). An Unusual Friedel-Crafts Reaction and Violation of the Markovnikov Rule in the Formation of an Adamantyl Arene. Retrieved from [Link]

-

YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aluminum Chloride. Retrieved from [Link]

-

ACS Publications. (2025, April 14). An Unusual Friedel–Crafts Reaction and Violation of the Markovnikov Rule in the Formation of an Adamantyl Arene. Retrieved from [Link]

- Google Patents. (n.d.). CN110304986B - Preparation method of 1-bromoadamantane.

- Google Patents. (n.d.). CN102503806A - Method for synthesis of 1,3,5,7-tetra(4-acrylatophenyl)adamantine compound.

-

Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]

-

Vícha, J., Nečas, M., & Potáček, M. (2006). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. Collection of Czechoslovak Chemical Communications, 71(5), 709–722. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous). Retrieved from [Link]

-

Organic Syntheses. (n.d.). adamantane. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-protoadamantanone (tricyclo-[4.3.1.0 3,8 ]decan-4-one). Retrieved from [Link]

-

PCCA. (2023, January 23). Safety Data Sheet: Aluminum Chloride USP Hexahydrate Crystals. Retrieved from [Link]

-

Wikipedia. (2023, April 29). 1-Bromoadamantane. Retrieved from [Link]

-

Pham, V. H., et al. (2020). A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride. Organic Preparations and Procedures International, 52(1), 77-80. Retrieved from [Link]

-

PUBDB. (n.d.). Designing Organic π‐Conjugated Molecules for Crystalline Solid Solutions: Adamantane‐Substituted Naphthalenes. Retrieved from [Link]

-

Indian Academy of Sciences. (2024, February 27). Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride. Retrieved from [Link]

-

MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. An Unusual Friedel-Crafts Reaction and Violation of the Markovnikov Rule in the Formation of an Adamantyl Arene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nj.gov [nj.gov]

- 7. ehs.princeton.edu [ehs.princeton.edu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. carlroth.com [carlroth.com]

Purifying Crude 1-Phenyladamantane: A Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the purification of crude 1-phenyladamantane, a crucial building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to obtain high-purity 1-phenyladamantane for their applications. We will delve into the rationale behind various purification strategies, offering step-by-step protocols for recrystallization, column chromatography, and sublimation, along with methods for assessing purity.

Introduction to 1-Phenyladamantane and the Imperative of Purity

1-Phenyladamantane, a derivative of adamantane, possesses a unique combination of lipophilicity, rigidity, and thermal stability, making it a valuable scaffold in drug design and an important component in advanced polymers. The purity of 1-phenyladamantane is paramount, as even minor impurities can significantly impact the outcome of subsequent reactions, alter the pharmacological profile of a drug candidate, or compromise the performance of a material.

Crude 1-phenyladamantane, typically synthesized via a Friedel-Crafts reaction between an adamantyl precursor (e.g., 1-bromoadamantane) and benzene, is often contaminated with unreacted starting materials, reagents, and reaction byproducts.[1] Understanding and effectively removing these impurities is a critical step in any synthetic workflow.

Understanding Potential Impurities in Crude 1-Phenyladamantane

The primary synthetic route to 1-phenyladamantane involves the electrophilic substitution of benzene with an adamantyl cation. This process can lead to several types of impurities:

-

Unreacted Starting Materials: Residual 1-bromoadamantane and benzene may be present in the crude product.

-

Di-substituted Adamantanes: A common byproduct is the formation of 1,3-diphenyladamantane, where a second phenyl group is added to the adamantane core. The reaction may not completely stop at the mono-substituted product.[2]

-

Other Isomers: Depending on the reaction conditions, minor amounts of other phenyladamantane isomers could potentially form.

-

Polymeric Materials: Under certain conditions, polymerization of the aromatic reactant can occur, leading to high molecular weight impurities.

The choice of purification strategy must be tailored to effectively separate 1-phenyladamantane from these potential contaminants.

Purification Strategies and Protocols

A multi-pronged approach, often combining several techniques, is typically the most effective way to achieve high-purity 1-phenyladamantane. The general workflow for purification is outlined below:

Caption: General purification workflow for 1-phenyladamantane.

Recrystallization: The First Line of Defense

Recrystallization is a powerful and economical technique for the initial purification of solid compounds.[3] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Choosing the Right Solvent:

The ideal recrystallization solvent for 1-phenyladamantane should exhibit the following properties:

-

High solubility for 1-phenyladamantane at elevated temperatures.

-

Low solubility for 1-phenyladamantane at low temperatures.

-

Impurities should be either highly soluble or insoluble at all temperatures.

-

The solvent should not react with 1-phenyladamantane.

-

A relatively low boiling point for easy removal.

Based on the properties of adamantane derivatives, several solvents and solvent systems are promising candidates.

| Solvent/System | Rationale |

| Methanol | Adamantane derivatives often show good solubility in hot alcohols and poor solubility when cold.[4] |

| Ethanol | Similar to methanol, ethanol is a common and effective recrystallization solvent for many organic solids.[4] |

| Hexane/Ethyl Acetate | A mixed solvent system where hexane acts as the poor solvent and ethyl acetate as the good solvent. The ratio can be fine-tuned for optimal crystallization. |

| Petroleum Ether/Ethyl Acetate | Similar to the hexane/ethyl acetate system, offering a non-polar/polar solvent pair. |

Protocol for Recrystallization from Methanol:

-

Dissolution: In a fume hood, place the crude 1-phenyladamantane in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture on a hot plate while stirring. Continue adding small portions of hot methanol until the solid is completely dissolved.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold methanol to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Column Chromatography: For High-Resolution Separation

Column chromatography is an indispensable technique for separating compounds with similar polarities.[5] For 1-phenyladamantane, normal-phase chromatography using silica gel is the most common approach.

Key Parameters for Column Chromatography:

| Parameter | Recommendation | Rationale |

| Stationary Phase | Silica Gel (230-400 mesh) | The fine particle size provides a large surface area for efficient separation in flash chromatography. |

| Mobile Phase | Hexane or a Hexane/Ethyl Acetate gradient | 1-Phenyladamantane is a non-polar compound, and a non-polar eluent will effectively move it through the column while retaining more polar impurities. A shallow gradient of ethyl acetate can help to elute the product and then strip more polar impurities. |

| Loading Technique | Dry Loading | Adsorbing the crude product onto a small amount of silica gel before loading it onto the column often leads to better separation than wet loading.[6] |

Protocol for Flash Column Chromatography:

-

Column Preparation: Securely clamp a glass chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in hexane and pour it into the column, allowing it to settle into a packed bed.

-

Sample Loading: Dissolve the crude 1-phenyladamantane in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. Add a thin layer of sand on top of the sample.

-

Elution: Begin eluting with pure hexane, collecting fractions. Monitor the elution of the product using Thin Layer Chromatography (TLC). If necessary, a shallow gradient of ethyl acetate in hexane (e.g., 0-5% ethyl acetate) can be used to speed up the elution of 1-phenyladamantane.

-

Fraction Analysis and Collection: Combine the fractions containing the pure product, as determined by TLC analysis.

-

Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified 1-phenyladamantane.

Vacuum Sublimation: The Final Polish

Sublimation is a purification technique that exploits the ability of some solids to transition directly from the solid to the gas phase upon heating under reduced pressure, and then re-solidify upon cooling.[7] This method is particularly effective for removing non-volatile impurities. Adamantane and its derivatives are known to sublime, making this a viable final purification step.[8]

Protocol for Vacuum Sublimation:

-

Apparatus Setup: Place the 1-phenyladamantane in the bottom of a sublimation apparatus. The apparatus consists of an outer flask and a cold finger condenser.

-

Applying Vacuum: Connect the apparatus to a high-vacuum pump. It is crucial to achieve a good vacuum before heating to prevent oxidation and to lower the required sublimation temperature.

-

Heating and Cooling: Once a stable vacuum is achieved, gently heat the bottom of the apparatus using a heating mantle or oil bath. Simultaneously, circulate a coolant (e.g., cold water) through the cold finger.

-

Sublimation: The 1-phenyladamantane will sublime and deposit as pure crystals on the cold finger. The temperature should be carefully controlled to ensure a steady rate of sublimation without decomposition.

-

Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Carefully and slowly vent the apparatus to atmospheric pressure. Scrape the purified crystals from the cold finger.

Purity Assessment

After each purification step, it is essential to assess the purity of the 1-phenyladamantane. Several analytical techniques can be employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both qualitative and quantitative analysis. It separates volatile compounds and provides mass spectral data for their identification.

Illustrative GC-MS Parameters:

| Parameter | Value |

| Column | HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min |

| MS Detector | Electron Ionization (EI) at 70 eV |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the structure and assessing the purity of organic compounds. The spectra of purified 1-phenyladamantane should be clean, with sharp signals corresponding to the expected chemical shifts and integration values. The absence of signals from impurities is a key indicator of high purity.

Expected ¹H and ¹³C NMR Chemical Shifts:

-

¹H NMR: The phenyl protons will appear in the aromatic region (δ 7.0-7.5 ppm). The adamantyl protons will appear as a series of broad signals in the aliphatic region (δ 1.5-2.5 ppm).

-

¹³C NMR: The phenyl carbons will have characteristic shifts in the aromatic region (δ 120-150 ppm). The adamantyl carbons will show distinct signals corresponding to the quaternary, methine, and methylene carbons.[11]

The following diagram illustrates the general workflow for purity assessment:

Caption: Workflow for the purity assessment of 1-phenyladamantane.

Conclusion

The purification of crude 1-phenyladamantane is a critical step to ensure its suitability for downstream applications. A systematic approach, beginning with recrystallization, followed by column chromatography, and potentially concluding with vacuum sublimation, can yield material of high purity. The choice and order of these techniques will depend on the nature and quantity of the impurities present in the crude product. Rigorous analytical assessment using techniques such as GC-MS and NMR is essential to confirm the purity of the final product. By following the principles and protocols outlined in this guide, researchers can confidently prepare high-purity 1-phenyladamantane for their scientific endeavors.

References

-

[Stuffed Pumpkins: Mechanochemical Synthesis of Host-Guest Complexes with Cucurbit[12]uril Martin Dračínský,a Carina Santos Hurtado,a Eric Masson,b* and Jiří Kaletaa - Supporting Information.]([Link])

Sources

- 1. Synthesis of microporous polymers by Friedel–Crafts reaction of 1-bromoadamantane with aromatic compounds and their surface modification - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. RU2428408C2 - 1-bromoadamantane synthesis method - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. physik.hu-berlin.de [physik.hu-berlin.de]

- 6. (1-Adamantyl)(4-aminophenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. youtube.com [youtube.com]

- 9. Adamantane(281-23-2) 1H NMR spectrum [chemicalbook.com]

- 10. nmrprobe.org [nmrprobe.org]

- 11. kbfi.ee [kbfi.ee]

- 12. chem.rochester.edu [chem.rochester.edu]

Application Notes and Protocols: Leveraging 1-Phenyladamantane for Advanced Polymer Development

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of the 1-Phenyladamantane Moiety in Polymer Chemistry

Adamantane, a rigid, diamondoid hydrocarbon, has garnered significant attention in polymer science due to its unique three-dimensional structure.[1] The incorporation of the adamantane cage into a polymer backbone or as a pendant group imparts a range of desirable properties, including enhanced thermal stability, increased glass transition temperature (Tg), improved mechanical strength, and altered solubility characteristics.[1][2] The 1-phenyladamantane moiety, in particular, offers a compelling combination of the bulky, rigid adamantyl group and the aromatic phenyl ring. This unique structure opens avenues for the development of high-performance polymers with tailored optical, thermal, and mechanical properties, making them suitable for a wide array of applications, from advanced optical materials to robust matrices for drug delivery.

This comprehensive guide provides detailed application notes and protocols for the synthesis and characterization of polymers incorporating 1-phenyladamantane. The methodologies described herein are grounded in established polymerization techniques and are designed to be adaptable for specific research and development needs.

Core Principles: Why 1-Phenyladamantane?

The decision to incorporate 1-phenyladamantane into a polymer is driven by the predictable and significant impact of its structure on the final material's properties. The underlying principles are:

-

Steric Hindrance and Rigidity: The bulky adamantane cage restricts segmental motion of the polymer chains, leading to a significant increase in the glass transition temperature (Tg) and enhanced thermal stability.[1][3]

-

Hydrophobicity: The hydrocarbon-rich structure of 1-phenyladamantane increases the hydrophobicity of the resulting polymer, which can be advantageous for applications requiring low water absorption and for tuning the release profile of encapsulated hydrophobic drugs.[4]

-

Aromatic Functionality: The phenyl group provides a site for further functionalization and can enhance the refractive index of the polymer, a desirable trait for optical applications. It also contributes to the thermal stability of the polymer.

-

Amorphous Nature: The introduction of the bulky and irregularly shaped 1-phenyladamantane group disrupts polymer chain packing, often leading to amorphous materials with good solubility in common organic solvents.[5]

I. Synthesis of 1-Phenyladamantane-Containing Monomers

The first critical step is the synthesis of a polymerizable monomer incorporating the 1-phenyladamantane moiety. Acrylate and methacrylate derivatives are common choices due to their versatile polymerizability via free-radical and anionic methods.

Protocol 1: Synthesis of 1-Phenyladamantyl Methacrylate (PAdMA)

This protocol outlines the synthesis of 1-phenyladamantyl methacrylate from 1-phenyladamantanol and methacryloyl chloride.

Materials:

-

1-Phenyladamantanol

-

Methacryloyl chloride

-

Triethylamine (TEA)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-phenyladamantanol (1 equivalent) in anhydrous DCM.

-

Addition of Base: Cool the solution to 0 °C in an ice bath and add triethylamine (1.5 equivalents) dropwise.

-

Monomer Formation: While maintaining the temperature at 0 °C, add methacryloyl chloride (1.2 equivalents) dissolved in anhydrous DCM dropwise via the dropping funnel over 30 minutes.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.

-

Work-up:

-

Quench the reaction by the slow addition of deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude 1-phenyladamantyl methacrylate by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield a pure, viscous liquid or a low-melting solid.

-

Characterization: Confirm the structure and purity of the monomer using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

II. Polymerization of 1-Phenyladamantane-Based Monomers

The choice of polymerization technique will significantly influence the properties of the final polymer, such as molecular weight, molecular weight distribution (polydispersity), and tacticity.

A. Free-Radical Polymerization

Free-radical polymerization is a robust and widely used method for producing a variety of polymers. It is generally less sensitive to impurities than anionic polymerization.[6]

Protocol 2: Free-Radical Polymerization of 1-Phenyladamantyl Methacrylate (P(PAdMA))

Materials:

-

1-Phenyladamantyl methacrylate (PAdMA) monomer

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous toluene

-

Methanol

Procedure:

-

Reaction Setup: In a Schlenk flask, dissolve the PAdMA monomer and AIBN (0.1-1 mol% relative to the monomer) in anhydrous toluene.

-

Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: Immerse the sealed flask in a preheated oil bath at 70-80 °C and stir for 12-24 hours. The solution will become more viscous as the polymerization proceeds.

-

Termination and Precipitation: Cool the reaction to room temperature and pour the viscous solution into a large excess of cold methanol with vigorous stirring to precipitate the polymer.

-

Purification: Collect the white, fibrous polymer by filtration, wash thoroughly with fresh methanol, and dry in a vacuum oven at 60 °C until a constant weight is achieved.

-

Characterization: Determine the molecular weight and polydispersity index (PDI) by Gel Permeation Chromatography (GPC). Characterize the thermal properties (Tg, decomposition temperature) using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Visualization of Free-Radical Polymerization Workflow

Caption: Workflow for the free-radical polymerization of PAdMA.

B. Anionic Polymerization

Anionic polymerization offers precise control over molecular weight and results in polymers with a narrow molecular weight distribution (low PDI).[3] This "living" polymerization technique allows for the synthesis of well-defined block copolymers. However, it requires stringent anhydrous and anaerobic conditions.

Protocol 3: Anionic Polymerization of 1-Phenyladamantyl Methacrylate (P(PAdMA))

Materials:

-

1-Phenyladamantyl methacrylate (PAdMA) monomer (purified by distillation or passing through a column of basic alumina)

-

sec-Butyllithium (s-BuLi) in cyclohexane (initiator)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous methanol (for termination)

Procedure:

-

Glassware Preparation: All glassware must be rigorously flame-dried under vacuum and cooled under an inert atmosphere (argon or nitrogen).

-

Reaction Setup: In a Schlenk flask equipped with a magnetic stirrer, add anhydrous THF via cannula transfer. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Initiation: Add the desired amount of s-BuLi initiator via a gas-tight syringe.

-

Polymerization: Slowly add the purified PAdMA monomer dropwise to the stirred initiator solution at -78 °C. A color change may be observed, indicating the formation of the living polymer chain ends. Allow the polymerization to proceed for 1-4 hours at -78 °C.

-

Termination: Terminate the polymerization by adding a small amount of degassed, anhydrous methanol. The color of the solution should dissipate.

-

Purification: Allow the solution to warm to room temperature and precipitate the polymer by pouring it into a large volume of methanol.

-

Drying and Characterization: Collect the polymer by filtration and dry it under vacuum. Characterize the polymer as described in Protocol 2.

III. Synthesis of 1-Phenyladamantane-Containing Polyimides

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties.[7] Incorporating the 1-phenyladamantane structure can further enhance these properties while also improving solubility for easier processing.[5]

Protocol 4: Two-Step Synthesis of a 1-Phenyladamantane-Based Polyimide

This protocol involves the formation of a poly(amic acid) precursor, followed by thermal or chemical imidization. This example uses a hypothetical diamine monomer, 1,3-bis(4-aminophenyl)-5-phenyladamantane, which would need to be synthesized separately.

Materials:

-

1,3-bis(4-aminophenyl)-5-phenyladamantane (diamine monomer)

-

Pyromellitic dianhydride (PMDA)

-

Anhydrous N-methyl-2-pyrrolidone (NMP)

-

Acetic anhydride

-

Pyridine

Procedure:

Step 1: Poly(amic acid) Synthesis

-

Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the adamantane-based diamine monomer in anhydrous NMP.

-